3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a carboxylic acid group at the 4-position, with a trityl group at the 1-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by cyclization and subsequent functionalization to introduce the trityl and methyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of raw materials and solvents is optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the trityl group but shares the pyrazole core structure.
1-trityl-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group at the 3-position.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains an additional methyl group at the 5-position.
Uniqueness
The presence of both the trityl and methyl groups in 3-methyl-1-trityl-1H-pyrazole-4-carboxylic acid provides unique steric and electronic properties, making it distinct from other pyrazole derivatives.
Properties
Molecular Formula |
C24H20N2O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-methyl-1-tritylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C24H20N2O2/c1-18-22(23(27)28)17-26(25-18)24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3,(H,27,28) |
InChI Key |
YQVGDTTUOWHOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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